molecular formula C10H9BrN2O B8293556 4-((Bromoacetyl)amino)benzyl cyanide

4-((Bromoacetyl)amino)benzyl cyanide

Cat. No. B8293556
M. Wt: 253.09 g/mol
InChI Key: BOTQPGVEFDHAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Bromoacetyl)amino)benzyl cyanide is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Bromoacetyl)amino)benzyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Bromoacetyl)amino)benzyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((Bromoacetyl)amino)benzyl cyanide

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-N-[4-(cyanomethyl)phenyl]acetamide

InChI

InChI=1S/C10H9BrN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14)

InChI Key

BOTQPGVEFDHAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-aminobenzyl cyanide (7.5 g, 56.7 mmol) in a mixture of anhydrous DMF (30 mL) and anhydrous dioxane (30 mL) in a 250 mL 3-necked round-bottomed flask equipped with a constant addition funnel (60 mL) was cooled to 0° C. using an ice-bath. Bromoacetyl bromide (11.4 g, 4.98 mL, 56.7 mmol) was added dropwise, keeping the internal temperature between 0° and 5° C. over a 1/2 h period. After the addition of the bromoacetyl bromide was completed, the solution was warmed to rt, stirred overnight, and then the solution was slowly poured into 500 mL of ice-water, causing a solid to precipitate. The precipitate was filtered, washed with water, and then dried in a vacuum dessicator overnight to afford 10.5 g (95%) of the title compound as a pale-orange solid, mp 127°-135° C. (decomp): 1H NMR (DMSO-d6) δ10.45 (s, 1H), 7.59 (d, J=9.2, 2H), 7.31 (d, J=9.2, 2H), 4.03 (s, 2H), 3.98 (s, 2H); 13C NMR (DMSO-d6) δ164.83, 137.98, 128.60, 126.42, 119.61, 119.26, 30.31, 21.81; MS (EI, m/z) 252 (M+).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzyl cyanide (4 g, 0.03 mol) in anhydrous DMF (20 mL) and anhydrous dioxane (20 mL) in a 3-necked flask, fitted with magnetic stirrer and a constant additional funnel, was added, dropwise, bromoacetyl bromide (6.12 g, 2.7 mL, 100 mol %) while keeping the internal temperature between 0° C. and 2° C. After the addition was completed (~25 min), the reaction mixture was stirred overnight at rt. The reaction mixture was diluted with water (100 mL) and then the yellow crystalline compound which precipitated was filtered, washed sequentially with 5% HBr (100 mL) and water (200 mL), and then dried in a vacuum oven at 40°-45° C., affording 5.0 g (66%) of the title compound: mp 129°-131° C.; 1H NMR (DMSO-d6) δ10.46 (s, 1H , NH), 7.60 (d, 2H, J=8.4), 7.31 (d, 2H, J=8.8), 4.04 (s, 2H), 3.98 (s, 2H): 13C NMR (DMSO-d6) δ164.82; 137.99; 128.60; 126.42; 119.61; 30.30; 21.82; MS (EI, m/z) 252 (M+). HRMS (EI) calcd for C10H9N2OBr 251.9898, found 251.9882.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
66%

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